molecular formula C9H10FN5O5 B3258660 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione CAS No. 307520-05-4

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Cat. No.: B3258660
CAS No.: 307520-05-4
M. Wt: 287.2 g/mol
InChI Key: AWEWMNDSGXRWGS-UAKXSSHOSA-N
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Description

This compound is a fluorinated nucleoside analog characterized by a pyrimidine-2,4-dione core substituted with a 5-fluoro group and an azido-modified oxolan (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3R,4S,5S) is critical for its biological activity, as it mimics natural nucleosides while incorporating modifications to resist enzymatic degradation. The azido group (-N₃) at the 4' position enhances metabolic stability, a feature leveraged in antiviral and anticancer therapies .

Properties

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEWMNDSGXRWGS-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure incorporates an azido group, a hydroxymethyl group, and a fluoropyrimidine moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C9H10FN5O5C_9H_{10}FN_5O_5, with a molecular weight of approximately 287.20 g/mol. The structure can be described as follows:

  • Azido Group : Known for its reactivity in click chemistry.
  • Hydroxymethyl Group : Provides additional functionalization possibilities.
  • Fluoropyrimidine Moiety : Associated with nucleoside analogs and potential antiviral activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC9H10FN5O5C_9H_{10}FN_5O_5
Molecular Weight287.20 g/mol
IUPAC NameThis compound
InChI KeyAWEWMNDSGXRWGS-TZLAVLDLSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of DNA Synthesis : The fluoropyrimidine component can inhibit enzymes involved in DNA replication and repair, potentially leading to cytotoxic effects in rapidly dividing cells.
  • Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling the compound to label biomolecules for tracking within biological systems.
  • Antiviral Activity : Similar compounds have shown antiviral properties by mimicking nucleotides and interfering with viral replication processes.

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of similar fluoropyrimidine derivatives against HIV. The results indicated that compounds with similar structures exhibited significant inhibition of viral replication in vitro. This suggests that this compound may possess comparable antiviral properties.

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity against cancer cell lines, derivatives of fluoropyrimidines demonstrated selective toxicity towards tumor cells while sparing normal cells. The mechanism was linked to the inhibition of thymidylate synthase and subsequent disruption of nucleotide synthesis.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential inhibition of viral replication[Research Study 1]
CytotoxicitySelective toxicity towards cancer cells[Research Study 2]
Bioorthogonal ChemistryEnables tracking of biomolecules[General Knowledge]

Chemical Reactions Analysis

Azido Group Reactivity

The azido group (-N₃) at the C4 position undergoes selective transformations critical for functionalization:

Reaction Type Conditions/Reagents Product Applications References
Staudinger Reaction Triphenylphosphine (PPh₃), H₂O or aminesPrimary amine via iminophosphorane intermediateBioconjugation, amine derivatization
Huisgen Cycloaddition Cu(I) catalyst, alkynes1,2,3-Triazole linkageClick chemistry for targeted drug delivery
Reduction to Amine H₂/Pd, NaBH₄, or LiAlH₄4-Amino derivativeProdrug activation or structural modulation
  • Key Insight : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous buffer), making it compatible with biomolecules .

Hydroxyl and Hydroxymethyl Group Reactions

The C3 hydroxyl (-OH) and C5 hydroxymethyl (-CH₂OH) groups enable further derivatization:

Reaction Reagents/Conditions Outcome Functional Role References
Phosphorylation POCl₃, DMF; nucleophilic substitution5'-Monophosphate or triphosphate analogsMimics natural nucleotides for antiviral activity
Etherification Alkyl halides, NaHProtected hydroxyls (e.g., TBDMS, benzyl)Stabilization during synthesis
Oxidation TEMPO/NaClO, KMnO₄Carboxylic acid (from -CH₂OH)Enhances solubility or enables conjugation
  • Stereochemical Control : Reactions at the hydroxymethyl group retain the (2R,3R,4S,5S) configuration, crucial for biological activity .

Fluoropyrimidine Core Reactivity

The 5-fluoropyrimidine-2,4-dione moiety undergoes nucleophilic substitutions and redox reactions:

Reaction Conditions Mechanism Biological Implications References
Nucleophilic Attack Amines, thiols (basic conditions)Substitution at C5 or C6 positionsAntimetabolite activity in RNA/DNA synthesis
Reduction NaBH₄, LiAlH₄Dihydrofluorouracil derivativesModulation of cytotoxicity
  • Selectivity : The electron-withdrawing fluorine atom directs nucleophilic attack to the C6 position, altering base-pairing properties .

Synthetic Pathways

Synthesis typically involves multi-step strategies to install the azido group while preserving stereochemistry:

  • Oxolane Ring Formation :

    • Step 1 : Ribose derivative protection (e.g., acetyl groups).

    • Step 2 : Azide introduction via Mitsunobu reaction or SN₂ displacement .

    • Step 3 : Fluoropyrimidine coupling using Vorbrüggen glycosylation .

  • Deprotection :

    • Selective removal of protecting groups (e.g., NaOH/MeOH for acetyl).

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing nitrogen gas (N₂) from the azide .

  • Hydrolytic Sensitivity : Acidic conditions (pH < 3) cleave the glycosidic bond, yielding 5-fluorouracil and azido-sugar fragments .

Comparison with Similar Compounds

Structural Modifications in the Pyrimidine Ring

5-Fluoro vs. 5-Methyl Substitution
  • Target Compound : 5-Fluoro substitution enhances inhibition of thymidylate synthase, a mechanism pivotal in anticancer activity.
  • Analog: 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (CAS 215176-58-2) replaces fluorine with a methyl group. Impact: The methyl group increases lipophilicity (XLogP3: -0.9 vs.
5-Methoxy and 5-Iodo Substitutions
  • 5-Methoxy Analog : The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione (CAS 2305415-71-6) features a bulkier methoxy group.
    • Impact : Increased steric hindrance may reduce substrate recognition by kinases, altering pharmacokinetics .

Modifications in the Sugar Moiety

Oxathiolane vs. Oxolan Rings
  • Oxathiolane Analog: 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione replaces the oxolan ring with an oxathiolane (sulfur-containing ring). This modification is seen in antiviral drugs like lamivudine .
Stereochemical Variations
  • CAS 1355028-82-8: 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione differs in stereochemistry (3S,4S vs. 3R,4S). Impact: Altered hydrogen bonding (3 hydroxyl donors vs. 2 in the target compound) increases solubility but may reduce cellular uptake .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Methyl Analog Oxathiolane Analog CAS 1355028-82-8
Molecular Formula C₁₀H₁₂FN₅O₅ (inferred) C₁₀H₁₃N₅O₅ C₈H₉FN₂O₄S C₉H₁₁N₅O₆
Molecular Weight (g/mol) ~283 (estimated) 283.24 260.24 285.22
XLogP3 ~-1.2 (estimated) -0.9 -0.5 -1.5
Hydrogen Bond Donors 3 3 3 4
Hydrogen Bond Acceptors 7 7 6 8

Key Observations :

  • The azido group consistently lowers XLogP3, enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Increased hydrogen bond donors/acceptors correlate with higher polarity, affecting bioavailability .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of fluorinated pyrimidine derivatives often involves nucleophilic substitution or cyclization reactions. A metal-free approach using β-CF3 aryl ketones under mild conditions (e.g., DMF, 80°C) can yield fluorinated pyrimidines with high regioselectivity. Key steps include azide introduction via SN2 displacement and fluorination at the pyrimidine ring. Reaction optimization should prioritize controlling moisture and oxygen sensitivity due to the azido group .

Q. How should the compound be stored to ensure stability?

Store in a cool (<8°C), dry environment under inert gas (e.g., argon) to prevent azide degradation. Use amber vials to avoid photolytic decomposition of the fluoropyrimidine moiety. Stability studies recommend monitoring via HPLC every 3 months to detect hydrolysis or azide reduction byproducts .

Q. What spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Confirm stereochemistry at the oxolan-2-yl ring (e.g., coupling constants for R/S configurations).
  • 19F NMR : Verify fluorination at the pyrimidine C5 position (δ ~ -150 to -160 ppm).
  • HRMS : Validate molecular weight (expected [M+H]+ ~ 350–360 Da) and azide integrity (N3 group) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use flow chemistry to minimize exothermic risks during azide formation. Catalytic systems like Cu(I) or Ru complexes may enhance regioselectivity in pyrimidine fluorination. Monitor intermediates via in-situ IR to identify bottlenecks (e.g., incomplete hydroxyl protection) .

Q. What strategies resolve contradictions in reported azide reactivity?

Conflicting data on azide stability may arise from trace metal impurities or solvent polarity. Conduct control experiments with chelating agents (e.g., EDTA) and compare reactivity in polar aprotic (DMF) vs. nonpolar solvents (toluene). XPS analysis can detect unintended Cu/Fe residues from reagents .

Q. How to analyze metabolic byproducts in biological studies?

Use LC-MS/MS with a C18 column and negative ion mode to detect azide reduction products (e.g., amine derivatives). Isotopic labeling (15N3-azide) can distinguish endogenous metabolites from compound-derived byproducts .

Q. What computational models predict the compound’s interaction with enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to thymidine kinase or RNA polymerases. Focus on the fluoropyrimidine’s electrostatic potential and azide steric effects. Validate with SPR binding assays .

Methodological Notes

  • Contradiction Analysis : Compare degradation profiles across studies by varying pH (4–9) and temperature (4–37°C). Use Arrhenius plots to extrapolate shelf-life .
  • Safety Protocols : Follow GHS guidelines for azide handling (P210: avoid ignition sources) and fluoropyrimidine toxicity (P305+P351+P338: eye exposure response) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

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